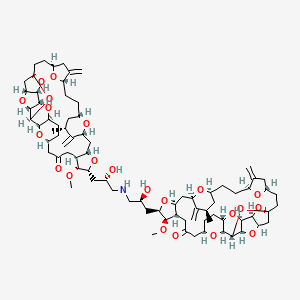
Eribulin Dimer Impurity
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Eribulin Dimer Impurity is a byproduct that can be formed during the synthesis of eribulin mesylate, a microtubule-targeting agent used in the treatment of metastatic breast cancer. Eribulin mesylate is a synthetic analogue of halichondrin B, a natural product isolated from the marine sponge Halichondria okadai. The presence of impurities like the this compound can affect the purity, quality, and safety of the drug, making it crucial to understand and control these impurities during the manufacturing process .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of eribulin mesylate involves complex chemical reactions, and the formation of Eribulin Dimer Impurity can occur during these processes. One of the synthetic routes involves the use of halichondrin B as a starting material, which undergoes multiple steps, including fragment coupling and catalytic asymmetric reactions . The reaction conditions must be carefully controlled to minimize the formation of dimeric impurities .
Industrial Production Methods: In industrial production, the synthesis of eribulin mesylate aims to avoid the generation of dimeric impurities. This can be achieved by optimizing the reaction conditions and using specific reagents that prevent the formation of such impurities . The process involves rigorous quality control measures to ensure the final product meets the required purity standards .
化学反応の分析
Types of Reactions: Eribulin Dimer Impurity can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions can lead to the formation of different products, depending on the reagents and conditions used .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pH, and solvent, play a significant role in determining the outcome of these reactions .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction pathway. For example, oxidation reactions can lead to the formation of oxidized derivatives, while reduction reactions can produce reduced forms of the impurity .
科学的研究の応用
Eribulin Dimer Impurity has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In pharmaceutical research, it is used as a reference standard for quality control, method validation, and stability studies . It is also valuable in the identification of unknown impurities and the assessment of genotoxic potential . Additionally, understanding the behavior of this compound can provide insights into the mechanisms of drug action and the development of more effective and safer therapeutic agents .
作用機序
The mechanism of action of Eribulin Dimer Impurity is related to its interaction with microtubules. Eribulin mesylate, the parent compound, binds to the vinca domain of tubulin and inhibits the polymerization of tubulin, leading to microtubule arrest . This action disrupts the mitotic spindle, causing cell cycle arrest and apoptosis in cancer cells . The dimer impurity may exhibit similar interactions, although its specific effects and molecular targets may differ .
類似化合物との比較
Similar Compounds: Similar compounds to Eribulin Dimer Impurity include other impurities formed during the synthesis of eribulin mesylate, such as Eribulin Impurity 1, Eribulin Impurity 2, and Eribulin Impurity 3 . These impurities share structural similarities with the parent compound and can affect the overall quality of the drug .
Uniqueness: this compound is unique due to its dimeric structure, which distinguishes it from other impurities. This structural difference can influence its chemical behavior, reactivity, and potential biological effects . Understanding these unique properties is essential for developing strategies to control and minimize the presence of such impurities in pharmaceutical products .
特性
分子式 |
C80H115NO22 |
|---|---|
分子量 |
1442.8 g/mol |
IUPAC名 |
(1S,3S,6S,9S,12S,14R,16R,18S,20R,21R,22S,26R,29S,31R,32S,33R,35R,36S)-20-[(2S)-2-hydroxy-3-[[(2S)-2-hydroxy-3-[(1S,3S,6S,9S,12S,14R,16R,18S,20R,21R,22S,26R,29S,31R,32S,33R,35R,36S)-21-methoxy-14-methyl-8,15-dimethylidene-24-oxo-2,19,30,34,37,39,40,41-octaoxanonacyclo[24.9.2.13,32.13,33.16,9.112,16.018,22.029,36.031,35]hentetracontan-20-yl]propyl]amino]propyl]-21-methoxy-14-methyl-8,15-dimethylidene-2,19,30,34,37,39,40,41-octaoxanonacyclo[24.9.2.13,32.13,33.16,9.112,16.018,22.029,36.031,35]hentetracontan-24-one |
InChI |
InChI=1S/C80H115NO22/c1-37-21-47-9-13-55-39(3)23-51(88-55)17-19-79-33-65-71(100-79)73-75(98-65)77(102-79)69-57(96-73)15-11-49(92-69)25-43(82)27-53-61(31-59(90-47)41(37)5)94-63(67(53)86-7)29-45(84)35-81-36-46(85)30-64-68(87-8)54-28-44(83)26-50-12-16-58-70(93-50)78-76-74(97-58)72-66(99-76)34-80(101-72,103-78)20-18-52-24-40(4)56(89-52)14-10-48-22-38(2)42(6)60(91-48)32-62(54)95-64/h37-38,45-78,81,84-85H,3-6,9-36H2,1-2,7-8H3/t37-,38-,45+,46+,47+,48+,49-,50-,51+,52+,53+,54+,55+,56+,57+,58+,59-,60-,61+,62+,63-,64-,65-,66-,67-,68-,69+,70+,71+,72+,73+,74+,75-,76-,77+,78+,79+,80+/m1/s1 |
InChIキー |
ANOFFCZOLVRTSP-VCSYOIIJSA-N |
異性体SMILES |
C[C@@H]1C[C@@H]2CC[C@H]3C(=C)C[C@@H](O3)CC[C@]45C[C@@H]6[C@H](O4)[C@H]7[C@@H](O6)[C@@H](O5)[C@@H]8[C@@H](O7)CC[C@@H](O8)CC(=O)C[C@H]9[C@H](C[C@H](C1=C)O2)O[C@@H]([C@@H]9OC)C[C@@H](CNC[C@H](C[C@@H]1[C@@H]([C@H]2CC(=O)C[C@H]3CC[C@H]4[C@H](O3)[C@H]3[C@H]5[C@@H](O4)[C@@H]4[C@H](O5)C[C@@](O4)(O3)CC[C@H]3CC(=C)[C@@H](O3)CC[C@H]3C[C@H](C(=C)[C@H](O3)C[C@@H]2O1)C)OC)O)O |
正規SMILES |
CC1CC2CCC3C(=C)CC(O3)CCC45CC6C(O4)C7C(O6)C(O5)C8C(O7)CCC(O8)CC(=O)CC9C(CC(C1=C)O2)OC(C9OC)CC(CNCC(CC1C(C2CC(=O)CC3CCC4C(O3)C3C5C(O4)C4C(O5)CC(O4)(O3)CCC3CC(=C)C(O3)CCC3CC(C(=C)C(O3)CC2O1)C)OC)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















